molecular formula C16H14N2O5 B2737896 N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide CAS No. 325809-76-5

N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide

Cat. No. B2737896
CAS RN: 325809-76-5
M. Wt: 314.297
InChI Key: KDEFFDXUFOIUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide, also known as BMDM-NB, is a chemical compound that has gained interest in scientific research due to its potential use as a therapeutic agent. BMDM-NB is a member of the benzamide family of compounds, which have been shown to have a wide range of biological activities.

Scientific Research Applications

Anticancer Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide: has been investigated for its potential as an anticancer agent. Researchers synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on the activity of indoles against various cancer cell lines. These compounds were evaluated for their anticancer effects against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, two derivatives—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 —showed promising activity with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells by arresting the cell cycle at the S phase .

Antioxidant Properties

The compound N-{[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine has been synthesized and investigated for its antioxidant activity. The optimal method involved alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether , followed by reduction. Its antioxidant potential could be relevant in various contexts, including health and food industries .

Bioisosteric Modification

In a bioisosteric approach, the title molecule N-(benzo[d][1,3]dioxol-5-ylmethyl)benzenesulfonamide was designed by replacing the amide bond with a sulfonamide bond. This modification aimed to enhance the compound’s properties, potentially impacting drug design and development .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-10-12(3-2-4-13(10)18(20)21)16(19)17-8-11-5-6-14-15(7-11)23-9-22-14/h2-7H,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEFFDXUFOIUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide

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